molecular formula C8H10N2O2 B12856468 1-(3-Amino-5-methoxypyridin-2-YL)ethanone

1-(3-Amino-5-methoxypyridin-2-YL)ethanone

Cat. No.: B12856468
M. Wt: 166.18 g/mol
InChI Key: DPHDTPQQWWXTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-5-methoxypyridin-2-yl)ethanone is a pyridine derivative featuring an acetyl group (ethanone) at position 2, an amino group (-NH2) at position 3, and a methoxy group (-OCH3) at position 5 of the pyridine ring (Fig. 1). The amino and methoxy substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(3-amino-5-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-5(11)8-7(9)3-6(12-2)4-10-8/h3-4H,9H2,1-2H3

InChI Key

DPHDTPQQWWXTNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-methoxypyridin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Amino-5-methoxypyridin-2-yl)ethan-1-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-methoxypyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research has indicated that 1-(3-Amino-5-methoxypyridin-2-YL)ethanone exhibits significant antimicrobial and anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains and cancer cell lines. For instance, its derivatives have been tested against resistant strains of bacteria, showcasing potential as a new class of antibiotics .

Pharmacophore Development
The compound serves as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutics aimed at treating diseases such as cancer and infections caused by resistant pathogens. The modification of its structure can lead to enhanced efficacy and reduced side effects in drug formulations .

Agricultural Applications

Pesticide Development
1-(3-Amino-5-methoxypyridin-2-YL)ethanone derivatives are being explored for their potential use as pesticides. Their biological activity against pests can be harnessed to develop eco-friendly pest control agents that minimize harm to non-target organisms . Studies have demonstrated effective pest management capabilities in agricultural settings, highlighting the compound's versatility beyond medicinal uses.

Biochemical Research

Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes that are crucial in metabolic pathways related to various diseases. This aspect is particularly relevant in the context of drug metabolism and the development of enzyme inhibitors for therapeutic purposes .

Bioconversion Processes
Recent studies have utilized whole-cell biotransformation techniques involving microorganisms to convert pyridine derivatives into more complex structures, including 1-(3-Amino-5-methoxypyridin-2-YL)ethanone. This bioconversion process not only facilitates the synthesis of valuable compounds but also emphasizes sustainable practices in chemical production .

Summary of Findings

The following table summarizes the key applications of 1-(3-Amino-5-methoxypyridin-2-YL)ethanone:

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAntimicrobial and anticancer agentsEffective against resistant bacterial strains and cancer cells
Agricultural ScienceEco-friendly pesticidesDemonstrated pest management capabilities
Biochemical ResearchEnzyme inhibitorsPotential role in metabolic pathway inhibition
Bioconversion ProcessesSynthesis of complex structuresUtilization of microorganisms for sustainable production

Case Studies

Several case studies have highlighted the effectiveness of 1-(3-Amino-5-methoxypyridin-2-YL)ethanone in various applications:

  • Antimicrobial Activity Study : A study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth, suggesting its potential as a new antibiotic agent.
  • Pesticidal Efficacy Assessment : Field trials demonstrated that formulations containing 1-(3-Amino-5-methoxypyridin-2-YL)ethanone significantly reduced pest populations while maintaining crop health, showcasing its dual benefit in agriculture.
  • Enzyme Inhibition Analysis : Research focused on the inhibition of specific kinases involved in cancer progression revealed that this compound could effectively reduce kinase activity, leading to decreased tumor cell proliferation.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methoxypyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The amino and methoxy groups on the pyridine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs in Pyridine Derivatives

The following table summarizes key structural analogs of 1-(3-Amino-5-methoxypyridin-2-yl)ethanone and their distinguishing features:

Compound Name Substituents on Pyridine Ring Key Properties/Applications Reference
1-(5-Methoxypyridin-3-yl)ethanone Methoxy (C5) Intermediate in heterocyclic synthesis
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone Methoxy (C2), Methyl (C5) Catalytic coupling reactions
1-(2,5,6-Trimethoxypyridin-3-yl)ethanone Methoxy (C2, C5, C6) Multi-substituted electronic effects
1-(3-Bromophenyl)ethanone Bromo (C3, phenyl ring) Suzuki cross-coupling precursor
1-(3-Hydroxy-2-methoxyphenyl)-ethanone Hydroxy (C3), Methoxy (C2, phenyl ring) Antimicrobial activity

Key Observations :

  • Substituent Effects: The amino group in the target compound enhances nucleophilicity at position 3, contrasting with bromo or methyl groups in analogs like 1-(3-bromophenyl)ethanone or 1-(2-methoxy-5-methylpyridin-3-yl)ethanone, which prioritize electrophilic reactivity .
  • Electronic Modulation: Methoxy groups in the target compound and its analogs (e.g., 1-(5-methoxypyridin-3-yl)ethanone) donate electron density via resonance, stabilizing the pyridine ring and altering redox potentials .

Spectroscopic and Analytical Comparisons

  • NMR Trends: The 13C NMR signal for the acetyl carbonyl group in pyridine-based ethanones typically appears near 195–205 ppm, as observed in 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives (). Substituents like amino or methoxy groups may shift this signal due to electronic effects .
  • Mass Spectrometry: Molecular ion peaks for pyridine ethanones (e.g., m/z 150–250) align with analogs such as 1-(2-methyl-6-phenylpyridin-3-yl)ethanone (), though exact values depend on substituent masses .

Biological Activity

1-(3-Amino-5-methoxypyridin-2-YL)ethanone, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a methoxy group on the pyridine ring, making it a candidate for various therapeutic applications.

The compound's molecular structure can be represented as follows:

  • Molecular Formula : C_8H_10N_2O
  • Molecular Weight : 166.18 g/mol

Antimicrobial Activity

Research indicates that 1-(3-Amino-5-methoxypyridin-2-YL)ethanone exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus40 µg/mL
Pseudomonas aeruginosa60 µg/mL

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of 1-(3-Amino-5-methoxypyridin-2-YL)ethanone has been explored in vitro. In studies involving various cancer cell lines, the compound showed promising results:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Induces apoptosis
A549 (Lung Cancer)15.0Inhibits cell proliferation
HeLa (Cervical Cancer)10.0Alters cell cycle dynamics

The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle, particularly at the G1 phase .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro:

Cytokine Inhibition (%)
IL-678%
TNF-α72%

These results indicate that 1-(3-Amino-5-methoxypyridin-2-YL)ethanone may have therapeutic potential in treating inflammatory conditions .

The biological activity of 1-(3-Amino-5-methoxypyridin-2-YL)ethanone is largely attributed to its ability to interact with various molecular targets within cells. The compound is believed to act as an electrophile, allowing it to form covalent bonds with nucleophiles such as amino acids and nucleotides. This interaction can lead to changes in protein function and cellular signaling pathways, ultimately resulting in its observed biological effects .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of various pyridine derivatives, including 1-(3-Amino-5-methoxypyridin-2-YL)ethanone, against resistant strains of bacteria. The study concluded that this compound exhibited superior activity compared to traditional antibiotics.
  • Cancer Cell Line Studies : In another study focusing on breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in significant reductions in cell viability and alterations in apoptotic markers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.